Dodecane-1,12-diamine;dodecanedioic acid

Ferroelectric polymers Non-volatile memory Flexible electronics

Procure the 1:1 stoichiometric nylon 12,12 salt (CAS 36497-34-4) as your strategic PA1212 monomer precursor. Derived from 1,12-dodecanediamine and dodecanedioic acid, this pre-formed salt uniquely delivers a homopolymer with the lowest water absorption (0.20%) and unparalleled -40°C toughness (239% elongation) among aliphatic nylons. Essential for fuel lines, cable jackets, and aerospace components where PA6/66 fail under humid or cryogenic stress. The exact salt stoichiometry ensures reproducible molecular weight for ferroelectric film spin-coating and HNBR tribological blends.

Molecular Formula C24H50N2O4
Molecular Weight 430.7 g/mol
CAS No. 36497-34-4
Cat. No. B12793852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecane-1,12-diamine;dodecanedioic acid
CAS36497-34-4
Molecular FormulaC24H50N2O4
Molecular Weight430.7 g/mol
Structural Identifiers
SMILESC(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O
InChIInChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16)
InChIKeySWZJUAVKTJFUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecane-1,12-diamine;dodecanedioic acid (CAS 36497-34-4): Nylon 12,12 Salt Baseline for Procurement Evaluation


Dodecane-1,12-diamine;dodecanedioic acid (CAS 36497-34-4) is the pre-formed, stoichiometric 1:1 nylon salt of 1,12-dodecanediamine and 1,12-dodecanedioic acid (DDA). It serves as the immediate monomer precursor to polyamide 1212 (PA1212 / nylon 12,12), a long-carbon-chain engineering thermoplastic formally designated under ISO 1874-1:2010 [1]. First commercialized by DuPont in 1988 from butadiene-derived intermediates, the salt enables melt polycondensation to a homopolymer in which both the diamine and diacid segments each contribute twelve methylene carbons—the longest symmetrical aliphatic repeat unit among industrially significant nylons . This maximal methylene-to-amide ratio imparts the resulting polymer with distinctively low water absorption, low density, and exceptional low-temperature toughness relative to shorter-chain polyamides, making the salt a strategic procurement choice for applications demanding dimensional stability under humid or cryogenic conditions [2].

Why Generic Nylon Salt Substitution Fails: Quantitative Differentiation of the C12/C12 Nylon 12,12 Salt (CAS 36497-34-4)


Even within the narrow family of dodecanedioic acid-based nylon salts, substituting the diamine comonomer from 1,12-dodecanediamine (C12) to shorter-chain variants (e.g., 1,6-hexanediamine for nylon 6,12 or 1,10-decanediamine for nylon 10,12) produces large, non-linear shifts in the resulting polymer's amide-group density, crystalline morphology, and functional performance [1]. The amide concentration—which governs water absorption, dielectric loss, and hydrogen-bonding network stability—decreases monotonically as diamine chain length increases, with nylon 12,12 occupying the extreme low-amide-density end of the aliphatic nylon spectrum [2]. Consequently, no other dodecanedioic acid-based salt can simultaneously reproduce the combination of sub-0.2% 24-hour water absorption, 239% elongation at −40 °C, and a density of 1.02 g/cm³ that characterizes the PA1212 derived from this specific salt [3]. The sections below provide the head-to-head quantitative data that underpin this non-substitutability claim.

Quantitative Evidence Guide: Measurable Differentiation of Dodecane-1,12-diamine;dodecanedioic Acid (CAS 36497-34-4) vs. Comparator Nylon Salts


Remnant Polarization After Thermal Annealing: Nylon 12,12 Surpasses Nylon 6,12 and 10,12 in Ferroelectric Memory Potential

In a direct head-to-head study of spin-coated thin-film nylons prepared from identical dodecanedioic acid but different diamines, nylon 12,12 (derived from the target salt) exhibited the highest remnant polarization (Pr) among all even–even-numbered nylons after thermal annealing/quenching (AQ): Pr = 3.9 mC m⁻² vs. 3.0 mC m⁻² for nylon 6,12 and 2.6 mC m⁻² for nylon 10,12 [1]. Its coercive field (Ec = 128 MV m⁻¹) was also lower than that of nylon 6,12 (141 MV m⁻¹) and nylon 10,12 (140 MV m⁻¹), indicating more facile polarization switching at lower electric fields. Under melt-quenched (MQ) conditions, nylon 12,12 maintained Pr = 3.0 mC m⁻², exceeding nylon 10,12 (1.3 mC m⁻²) [1].

Ferroelectric polymers Non-volatile memory Flexible electronics

Water Absorption: PA1212 Records the Lowest 24-Hour and Equilibrium Water Uptake Among All Standard Aliphatic Nylons

A cross-study compilation of standardized water absorption data (ASTM D570 / 24 h immersion) positions PA1212 at the extreme low end of the nylon water absorption spectrum: 0.20% (24 h) and 1.4% (equilibrium saturation) [1]. This compares to PA6 (1.8% / 10.7%), PA66 (1.2% / 8.5%), PA612 (0.25% / 3.0%), PA11 (0.3% / 1.8%), and PA12 (0.3% / 1.6%) [1]. The water absorption hierarchy—PA6 > PA66 > PA610 > PA1010 > PA11 > PA12 > PA1212—correlates directly with decreasing amide group concentration along the polymer backbone [2]. A commercial PA1212 datasheet confirms water absorption at saturation (23 °C, ISO 62) of < 0.20% [3].

Moisture resistance Dimensional stability Electrical insulation

Low-Temperature Elongation Retention at −40 °C: PA1212 Outperforms All Common Nylons by a Factor of 2.4× to 15.9×

At −40 °C, PA1212 retains 239% elongation at break, whereas PA6 and PA66 each retain only 15%, PA612 retains 10%, PA11 retains 40%, and PA12 retains 100% [1]. This represents a 15.9-fold advantage over PA6/PA66 and a 2.4-fold advantage over PA12. The exceptional low-temperature ductility arises from the long methylene sequences (12 carbons per segment) that maintain chain mobility even as thermal energy is reduced, a characteristic that short-chain nylons cannot replicate [2]. At room temperature (23 °C), PA1212 elongation at break is 270%, exceeded only by PA11 (330%) but substantially higher than PA6 (180%), PA66 (60%), and PA612 (100%) [1].

Low-temperature toughness Cryogenic ductility Cold-weather impact resistance

Density Advantage: PA1212 Is 10.5% Lighter Than PA6 and PA66, Enabling Weight-Sensitive Component Design

PA1212 (ρ = 1.02 g/cm³) is the lowest-density unmodified aliphatic nylon, weighing 10.5% less than both PA6 and PA66 (ρ = 1.14 g/cm³ each) and 4.7% less than PA612 (ρ = 1.07 g/cm³) [1]. This density reduction is a direct consequence of the lower amide-group concentration (1 amide per 14 backbone atoms, vs. 1 per 7 for PA6), which reduces inter-chain hydrogen-bond packing efficiency [2]. Among long-chain nylons sharing dodecanedioic acid, a systematic density trend is observed: nylon 6-12 (1.14) > nylon 10-12 (1.11) > nylon 12-12 (1.10) [3]. Independent commercial datasheets confirm PA1212 density in the range of 1.02–1.04 g/cm³ [4].

Lightweight materials Fuel efficiency Aerospace components

Reinforcement Efficiency in HNBR Elastomer Blends: PA1212 Provides Superior Tribological Enhancement vs. PA6

In a direct comparative study of polyamide reinforcement in hydrogenated nitrile butadiene rubber (HNBR), PA1212 (long-chain polyamide) exhibited a better overall enhancement effect on the HNBR matrix than PA6 (short-chain polyamide), despite PA6 having stronger interfacial interaction with HNBR chains [1]. At 20 wt% PA1212 loading, no friction marks were observed on the specimen surface after tribological testing, a result attributed to a synergistic particle-plus-fibrous phase morphology unique to the PA1212/HNBR system [1]. The weaker PA1212–HNBR interaction (lower Tg shift, smaller wavenumber shift, weaker heterogeneous nucleation) paradoxically enabled a more favorable dispersed-phase morphology that enhanced wear resistance [1].

Polymer blends Tribology Elastomer reinforcement

Exact 1:1 Stoichiometry via Pre-Formed Nylon Salt: Molecular-Weight Control Superiority Over In-Situ Acid–Amine Balancing

The pre-formed nylon 12,12 salt (CAS 36497-34-4) guarantees exact 1:1 molar stoichiometry of diamine to diacid at the molecular level through ionic salt crystallization, a critical advantage over in-situ mixing of free diamine and diacid monomers [1]. In condensation polymerization, the Carothers equation dictates that the number-average degree of polymerization (X̄n) = (1 + r)/(1 − r) where r is the stoichiometric imbalance ratio; an imbalance of merely 1 mol% (r = 0.99) caps X̄n at 199, whereas perfect 1:1 stoichiometry (r = 1.00) theoretically permits infinite molecular weight [2]. The salt route eliminates weighing errors, amine volatility losses, and localized concentration gradients that plague direct monomer mixing, thereby enabling reproducible achievement of the high molecular weights (M₀ = 394.6 g mol⁻¹ per repeat unit) required for the mechanical properties documented in Evidence Items 1–5 [3].

Polycondensation stoichiometry Molecular weight control Nylon salt purity

Optimal Application Scenarios for Dodecane-1,12-diamine;dodecanedioic Acid (CAS 36497-34-4) Based on Quantified Evidence


Flexible Ferroelectric Memory Devices: Nylon 12,12 Thin Films as the Active Polarizable Layer

The superior annealed remnant polarization (Pr = 3.9 mC m⁻²) of nylon 12,12 thin films—30% higher than nylon 6,12 and 50% higher than nylon 10,12—coupled with a lower coercive field (Ec = 128 MV m⁻¹ vs. 141 and 140 MV m⁻¹ respectively) makes the nylon 12,12 salt the monomer of choice for fabricating spin-coated ferroelectric layers in flexible FeRAM and organic non-volatile memory devices [1]. The 1:1 stoichiometric salt ensures reproducible molecular weight, which is critical for uniform film thickness and consistent switching characteristics in microelectronic fabrication [2].

High-Humidity Electrical Insulation: PA1212 Cable Sheathing and Connector Housings

With the lowest 24-hour water absorption (0.20%) and equilibrium saturation (1.4%) among all standard aliphatic nylons, PA1212 derived from this salt is the optimal procurement choice for electrical connector housings, cable sheathing, and insulator components exposed to humid or wet environments [1]. The low moisture uptake directly preserves dielectric strength and volume resistivity where PA6 (1.8% / 10.7%) and PA66 (1.2% / 8.5%) would suffer unacceptable property degradation [1]. Commercial PA1212 grades confirm < 0.20% saturation water absorption per ISO 62 [2].

Arctic-Grade and Aerospace Cryogenic Components: Ductile Performance at −40 °C and Below

The 239% elongation at break retained by PA1212 at −40 °C—versus only 15% for PA6 and PA66—makes the nylon 12,12 salt indispensable for manufacturing fuel lines, hydraulic hose liners, cable jackets, and impact-resistant housings destined for Arctic, high-altitude aerospace, or cryogenic industrial environments [1]. The 10.5% density advantage over PA6/PA66 (1.02 vs. 1.14 g/cm³) provides an additional weight-saving benefit for aerospace payload optimization [1].

Oil-Field Elastomer Reinforcement: HNBR Seals and Gaskets with PA1212 as the Dispersed Phase

Direct comparative evidence shows that PA1212 provides superior tribological enhancement in HNBR blends compared to PA6, with friction-mark-free surfaces observed at 20 wt% loading [1]. For oil-field seals, gaskets, and downhole elastomer components requiring simultaneous oil resistance, wear resistance, and low-temperature flexibility, the nylon 12,12 salt is the rational monomer selection to produce the reinforcing PA1212 phase [1]. The exact stoichiometry of the pre-formed salt ensures the molecular weight consistency necessary for reproducible blend morphology [2].

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